molecular formula C10H12O3 B023674 1-(2-Methoxyphenoxy)-2,3-epoxypropane CAS No. 2210-74-4

1-(2-Methoxyphenoxy)-2,3-epoxypropane

Cat. No.: B023674
CAS No.: 2210-74-4
M. Wt: 180.2 g/mol
InChI Key: RJNVSQLNEALZLC-UHFFFAOYSA-N
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Description

Catechin-(+,-) hydrate is a type of flavonoid, specifically a flavan-3-ol, which is a secondary metabolite found in various plants. It is commonly present in tea leaves, fruits, and certain types of wine. Catechins are known for their strong antioxidant properties and have been studied for their potential health benefits, including anti-inflammatory, anti-cancer, and cardiovascular protective effects .

Mechanism of Action

Target of Action

1-(2-Methoxyphenoxy)-2,3-epoxypropane, also known as Guaiacol Glycidyl Ether, is a compound that has been identified as an impurity in the pharmaceutical preparation of guaifenesin

Mode of Action

It is known that the compound is involved in the acidolysis of lignin, a complex organic polymer . In this process, the compound undergoes a reaction with acids such as HBr, HCl, or H2SO4 .

Biochemical Pathways

The compound plays a role in the degradation of lignin, a complex organic polymer found in the cell walls of plants . It is involved in the acidolysis of lignin, a process that results in the cleavage of the β-O-4 bond in lignin . This process is part of the larger biochemical pathway of lignin degradation, which is crucial for the recycling of plant material in the environment.

Pharmacokinetics

Methocarbamol, a compound with a similar structure, has been studied . In healthy volunteers, the plasma clearance of methocarbamol ranges between 0.20 and 0.80 L/h/kg, the mean plasma elimination half-life ranges between 1 and 2 hours, and the plasma protein binding ranges between 46% and 50% . Methocarbamol is metabolized via dealkylation and hydroxylation . Essentially all methocarbamol metabolites are eliminated in the urine .

Result of Action

The primary result of the action of Guaiacol Glycidyl Ether is the cleavage of the β-O-4 bond in lignin during the process of acidolysis . This results in the depolymerization of lignin, breaking it down into smaller, more manageable compounds .

Action Environment

The action of Guaiacol Glycidyl Ether is influenced by environmental factors such as pH and temperature . The compound is used in aqueous solutions at specific concentrations and temperatures for the acidolysis of lignin . The presence of specific acids, such as HBr, HCl, or H2SO4, is also necessary for the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Catechin-(+,-) hydrate can be synthesized through various methods. One common approach involves the extraction of catechins from natural sources such as green tea leaves using solvents like water or ethanol at elevated temperatures. The extract is then purified using techniques like chromatography .

Industrial Production Methods: In industrial settings, catechin-(+,-) hydrate is often produced by extracting catechins from plant materials using hot water or organic solvents. The extract is then concentrated and purified to obtain catechin hydrate. Advanced techniques like nanoemulsion formulation are also employed to enhance the bioavailability and stability of catechins .

Chemical Reactions Analysis

Types of Reactions: Catechin-(+,-) hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced forms of catechins, as well as substituted catechin derivatives .

Scientific Research Applications

Catechin-(+,-) hydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Catechin-(+,-) hydrate is part of a larger family of catechins, which includes:

  • Epigallocatechin gallate (EGCG)
  • Epicatechin (EC)
  • Epicatechin gallate (ECG)
  • Epigallocatechin (EGC)

Uniqueness: Catechin-(+,-) hydrate is unique due to its specific stereochemistry and hydration state, which can influence its bioavailability and biological activity. Compared to other catechins, it may exhibit different degrees of antioxidant and anti-inflammatory effects .

Properties

IUPAC Name

2-[(2-methoxyphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNVSQLNEALZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292484
Record name 2-[(2-Methoxyphenoxy)methyl]oxirane
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2210-74-4
Record name 2-[(2-Methoxyphenoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2210-74-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaiacol glycidyl ether
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Record name 2210-74-4
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Record name 2210-74-4
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Record name 2-[(2-Methoxyphenoxy)methyl]oxirane
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Record name [(o-methoxyphenoxy)methyl]oxirane
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Record name GUAIACOL GLYCIDYL ETHER
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Synthesis routes and methods I

Procedure details

Guaiacol (8.6 g, 69 mmol), potassium t-butoxide (7.8 g, 69 mmol), epichlorohydrin (19.3 g, 209 mmol), and 18-crown-6 (0.8 g) were mixed in t-butanol (100 ml) and heated to 50° C. for 2 h. Water was added and the product was extracted with two portions of dichlorometane. Washing with water, twice, was followed by drying and evaporation. Quantitative yield.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
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Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To 2-methoxyphenol(76 g) dissolved in about 60 ml of water and 200 ml of dioxane containing 29 g of sodium hydroxide is slowly added a large excess of epichlorohydrin (80 g). The solution is stirred at reflux temperature for 3 hrs. The mixture is diluted with ether, washed with two portions of water and dried using anhydrous magnesium sulfate. Evaporation of the dried extract, followed by distillation of the residue produced the product, 1-(2-methoxyphenoxy)-2,3-epoxypropane.
Quantity
76 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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